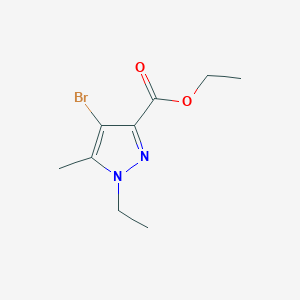![molecular formula C13H7ClF3NO5S B1412341 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride CAS No. 1858255-92-1](/img/structure/B1412341.png)
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
Descripción general
Descripción
“4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride” is a chemical compound with the molecular formula C13H7ClF3NO5S . It has a molecular weight of 381.71 g/mol .
Molecular Structure Analysis
The molecular structure of “4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride” consists of a benzene ring with a sulfonyl chloride group, a nitro group, and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis
The boiling point of “4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride” is predicted to be 408.1±45.0 °C, and its density is predicted to be 1.577±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Polymer-Supported Benzenesulfonamides
Polymer-supported benzenesulfonamides, synthesized from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, are used in various chemical transformations. These include unusual rearrangements to produce diverse privileged scaffolds. This application emphasizes the compound's role in facilitating complex chemical synthesis (Fülöpová & Soural, 2015).
Solvolysis Studies
Research on the solvolysis of benzenesulfonyl chloride and derivatives, including 4-nitrobenzenesulfonyl chloride, explores the reaction kinetics and product selectivities in various solvent mixtures. This investigation is crucial for understanding the reaction mechanisms and developing efficient synthetic processes (Bentley, Jones, Kang, & Koo, 2009).
Synthesis of Phthalocyanines
The compound 4-[4-(trifluoromethyl)phenoxy]phenol reacts with 4-nitrophthalonitrile to form a derivative used in synthesizing metal-free and metallophthalocyanines. These compounds have high solubility in various solvents and are characterized by various spectroscopic methods, highlighting the compound's role in creating novel phthalocyanines (Burat, Öz, & Bayır, 2012).
Non-Catalytic Synthesis Approaches
The condensations of benzenesulfonyl chlorides with 2-aminopyridines and amidines, leading to 1,2,4-benzothiadiazine-1,1-dioxides, demonstrate a non-catalytic approach in synthesis. This method showcases the importance of the compound in promoting efficient and high-yield chemical reactions (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011).
Catalytic Synthesis of Isoxazoles
A copper(II)-catalyzed synthesis method uses benzenesulfonyl chlorides in producing 4-benzenesulfonyl isoxazoles. This process highlights the compound's effectiveness in catalytic reactions, yielding high chemoselectivity under mild conditions (Ge, Ding, Long, Liu, & Peng, 2020).
Role in Oligonucleotide Synthesis
The phosphotriester approach to oligonucleotide synthesis involves using nitrobenzenesulfonyl chlorides as activating agents. This method is critical in the synthesis of oligodeoxyribo- and oligoribo-nucleotides, although it requires careful management to avoid by-products (Reese & Zhang, 1994).
Safety And Hazards
The safety data sheet for a similar compound, “2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s important to handle “4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride” with appropriate safety measures.
Propiedades
IUPAC Name |
4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO5S/c14-24(21,22)10-4-2-9(3-5-10)23-12-6-1-8(18(19)20)7-11(12)13(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSUESAKDHFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



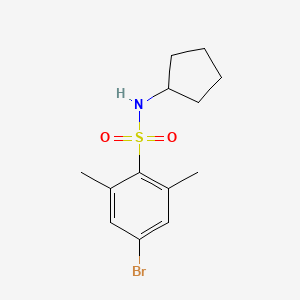
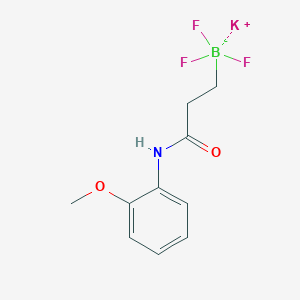
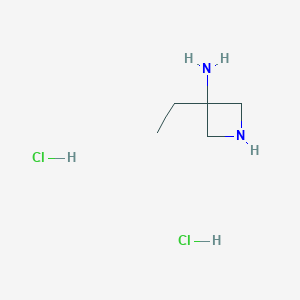

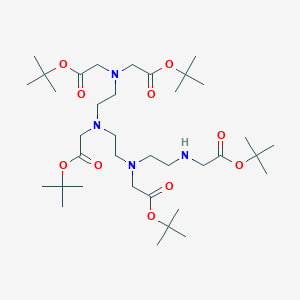

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)
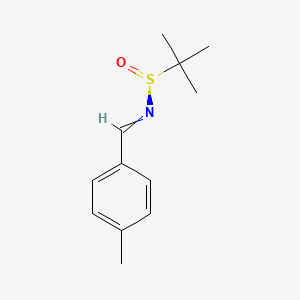
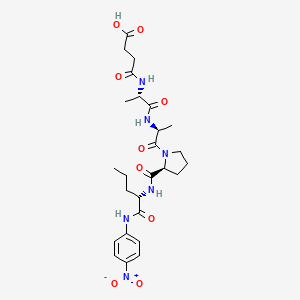
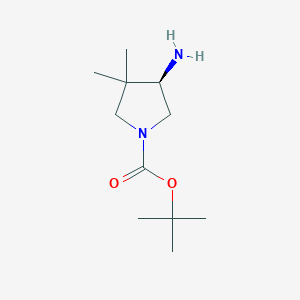
![tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1412273.png)
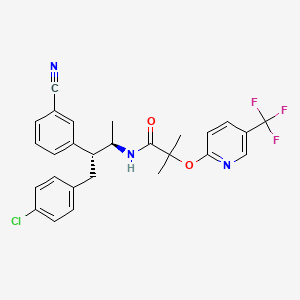
![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)
